molecular formula C11H9N5OS B2879325 2-(benzotriazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 370078-47-0

2-(benzotriazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Numéro de catalogue B2879325
Numéro CAS: 370078-47-0
Poids moléculaire: 259.29
Clé InChI: GPTVLMQBCMHPKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids are a series of compounds that have been synthesized and evaluated for their biological activity . They have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Synthesis Analysis

These compounds were successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structures of these compounds were confirmed by NMR and MS analysis .

Applications De Recherche Scientifique

Green Synthesis and Antibacterial Evaluation

A study on the ultrasound-assisted synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides demonstrated efficient and regioselective production of 1,2,3-triazoles with significant reductions in reaction times and higher yields under ultrasound irradiation. These compounds exhibited promising antimicrobial activities against a range of bacteria and fungi, highlighting their potential in developing new antibacterial agents (Rezki, 2016).

Metabolic Stability Improvement

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors focused on improving metabolic stability by exploring various heterocyclic analogues. This effort aimed at reducing metabolic deacetylation, showcasing the importance of structural modification in enhancing drug stability (Stec et al., 2011).

Antitumor Activity Evaluation

A study synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, demonstrating considerable anticancer activity against various cancer cell lines. This work emphasizes the potential of these compounds in antitumor drug development (Yurttaş et al., 2015).

Analgesic Activity Investigation

The synthesis of some acetamide derivatives and their evaluation for potential analgesic properties revealed significant activity in reducing acetic acid-induced writhing responses and increasing pain thresholds in animal models. These findings suggest the therapeutic potential of acetamide derivatives in pain management (Kaplancıklı et al., 2012).

Benzotriazole-assisted Synthesis

A study highlighted the efficiency of benzotriazole-assisted synthesis in providing regioselective access to previously challenging 2-(substituted amino)pyridines and pyrid-2-ones. This research contributes to the development of novel synthetic routes for heterocyclic compounds (Katritzky et al., 1997).

Mécanisme D'action

Some of the compounds in this series, notably compounds 2 and 14, have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .

Orientations Futures

The results of the study suggest that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Propriétés

IUPAC Name

2-(benzotriazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c17-10(13-11-12-5-6-18-11)7-16-9-4-2-1-3-8(9)14-15-16/h1-6H,7H2,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTVLMQBCMHPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiazol-2-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.